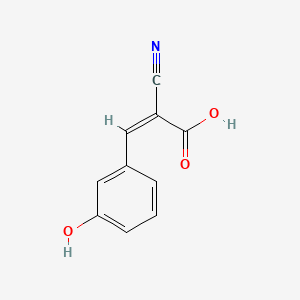![molecular formula C7H9NO4 B7885880 (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid](/img/structure/B7885880.png)
(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid is an organic compound characterized by its unique structure, which includes a but-2-enoic acid backbone with an oxo group and an amino group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an oxo group and an amino group under controlled conditions. For example, the compound can be synthesized by reacting 2-oxopropylamine with a but-2-enoic acid derivative in the presence of a catalyst. The reaction typically requires specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-4-[(2-oxopropyl)amino]butanoic acid
- 4-oxo-4-[(2-oxopropyl)amino]pent-2-enoic acid
- 4-oxo-4-[(2-oxopropyl)amino]hex-2-enoic acid
Uniqueness
(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(2-oxopropylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5(9)4-8-6(10)2-3-7(11)12/h2-3H,4H2,1H3,(H,8,10)(H,11,12)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPVMWWVQFGSPA-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B7885797.png)
![2-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine](/img/structure/B7885808.png)

![Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B7885821.png)
![Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B7885828.png)
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)





![(3Z)-6-chloro-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-one](/img/structure/B7885872.png)


